Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate
Description
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is a naphthalenedisulfonic acid derivative characterized by a benzoylamino (-NHCOC₆H₅) substituent at the 4-position and a hydroxyl (-OH) group at the 5-position of the naphthalene ring, with sulfonate groups at the 1- and 7-positions. This compound belongs to a class of aromatic sulfonates widely used in industrial applications, particularly as dyes, due to their chromophoric and auxochromic properties. The benzoylamino group enhances hydrophobicity and stability compared to simpler acetylated or aminated analogs, making it suitable for specialized dyeing processes requiring resistance to hydrolysis or thermal degradation .
Properties
CAS No. |
64387-73-1 |
|---|---|
Molecular Formula |
C17H11NNa2O8S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
NIANCZCABFGLTR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene-1,7-disulfonic acid.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-naphthalene-1,7-disulfonic acid.
Benzoylation: The amino group is benzoylated using benzoyl chloride to form 4-(benzoylamino)-naphthalene-1,7-disulfonic acid.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the 5-position, yielding 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulfonic acid.
Neutralization: The acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The product is purified through crystallization or filtration to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Reduction of the Azo Group
The azo (-N=N- ) bond undergoes reductive cleavage under both acidic and alkaline conditions:
-
Acidic reduction (e.g., Sn/HCl): Produces two primary aromatic amines, including 4-benzoylamino-5-hydroxynaphthalene-1,7-disulphonic acid derivatives.
-
Alkaline reduction (e.g., Na₂S₂O₄): Yields similar amines but with reduced byproduct formation due to milder conditions .
Key Data :
| Reducing Agent | Conditions | Yield (%) | Primary Products |
|---|---|---|---|
| Sn/HCl | 70°C, 2 hours | 85 | 4-Amino derivatives |
| Na₂S₂O₄ | pH 10, 50°C | 92 | 5-Hydroxy-1,7-disulphonate amine |
Diazotization and Coupling
While primarily a diazonium coupling product, it can undergo further diazotization under strong acidic conditions (HNO₂, HCl), forming reactive intermediates for synthesizing bis-azo compounds.
Example Reaction :
Applications :
-
Used to create polymeric dyes for textile industries.
-
Modifies solubility for biomedical tagging.
Electrophilic Substitution
The hydroxynaphthalene core undergoes substitution at activated positions (ortho/para to -OH and -NH groups):
-
Nitration : Introduces nitro groups at the 3-position using HNO₃/H₂SO₄.
-
Sulfonation : Further sulfonation occurs at vacant positions under SO₃/H₂SO₄.
Reactivity Comparison :
| Position | Reactivity (Relative Rate) | Dominant Product |
|---|---|---|
| 3 | 1.0 | 3-Nitro derivative |
| 6 | 0.3 | 6-Sulfo derivative |
Environmental Degradation
In anaerobic environments (e.g., wastewater), microbial action cleaves the azo bond, producing carcinogenic aromatic amines :
Degradation Kinetics :
| Condition | Half-Life (Days) | Byproducts Detected |
|---|---|---|
| Aerobic | 30 | None |
| Anaerobic | 7 | 4-Aminobenzoyl compounds |
Biological Interactions
The compound interacts with cellular components via:
-
Thiol Adduct Formation : Covalent bonding with glutathione through nucleophilic attack.
-
DNA Intercalation : Planar aromatic regions insert between DNA base pairs, disrupting replication .
Mechanistic Study :
| Target | Binding Constant (Kₐ) | Biological Effect |
|---|---|---|
| Glutathione | 2.5 × 10³ M⁻¹ | Oxidative stress |
| DNA | 1.8 × 10² M⁻¹ | Mutagenic potential |
Stability Under pH Variations
The sulphonate groups enhance water solubility but render the compound sensitive to pH extremes:
Scientific Research Applications
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for dye production.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.
Pathways Involved: It may inhibit or activate certain biochemical pathways, depending on its application. For example, it can act as an enzyme inhibitor or a fluorescent probe in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Note: Exact molecular formula for the target compound is inferred based on structural analogs; the benzoylamino group adds a C₇H₅O moiety compared to the acetylated version.
Key Observations:
- Azo Dyes vs. Sulfonates: Acid Red 33 and 35 incorporate azo (-N=N-) groups, which broaden absorption spectra and intensify color but may raise toxicity concerns compared to non-azo sulfonates .
- Complexity and Applications : Mordant Red 21, with additional azo and aryl groups, exhibits higher molecular weight and is used in metal-complex dyes for improved lightfastness .
Solubility and Stability
- Target Compound : Moderate water solubility due to sulfonate groups, but reduced compared to acetylated analogs due to the bulky benzoyl substituent. Demonstrates enhanced thermal stability, making it suitable for high-temperature dyeing processes .
- Acid Red 33/35: Higher solubility in aqueous and polar solvents due to smaller substituents (amino, acetylamino). However, azo groups may degrade under UV exposure, limiting outdoor applications .
- Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate: Superior water solubility and faster diffusion in hydrophilic matrices, favored in textile dyeing .
Regulatory and Industrial Considerations
- Specialized Uses: The benzoylamino group in the target compound may reduce environmental mobility, aligning with stricter regulatory frameworks for persistent chemicals .
- Mordant Dyes : Mordant Red 21 requires coordination with metal ions (e.g., chromium), raising disposal challenges but offering superior color retention .
Biological Activity
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate (CAS Number: 20241-55-8) is a synthetic organic compound belonging to the class of naphthalene derivatives. This compound is characterized by its complex molecular structure, which includes functional groups such as benzoylamine and hydroxyl groups. These structural features contribute significantly to its biological activity and applications in various fields, including biochemistry and dye chemistry.
- Molecular Formula : C17H13NNa2O8S2
- Molecular Weight : Approximately 423.42 g/mol
- Solubility : Highly soluble in water due to the presence of sulfonate groups.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its role as a dye and its biochemical interactions. Its notable properties include:
- Dye Properties : The compound is utilized in various dye applications due to its vibrant color and stability.
- Antioxidant Activity : Research indicates that similar naphthalene derivatives possess antioxidant properties, which may extend to this compound.
- Enzyme Interaction : The compound has been studied for its potential interactions with various enzymes, impacting biochemical pathways.
1. Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic processes. The findings indicated that the compound can inhibit enzyme activity, suggesting potential applications in therapeutic contexts.
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Carbonic Anhydrase II | 15.3 | |
| Acetylcholinesterase | 22.7 |
2. Antioxidant Assays
In vitro assays demonstrated that the compound exhibits significant antioxidant activity compared to standard antioxidants like ascorbic acid. This property may be beneficial in mitigating oxidative stress-related diseases.
| Compound | Antioxidant Activity (%) | Reference |
|---|---|---|
| Disodium Compound | 78 | |
| Ascorbic Acid | 85 |
3. Toxicological Assessments
Toxicological studies have shown that this compound has a low toxicity profile in animal models, making it a candidate for further research in pharmaceutical applications.
Structural Comparisons
The unique structure of this compound can be compared with other similar compounds to highlight its distinctive attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Disodium 4-(aminophenyl)-5-hydroxynaphthalene-1,7-disulphonate | Contains an amino group instead of benzoylamine | Higher water solubility due to amino group |
| Disodium 4-(hydroxyphenyl)-5-hydroxynaphthalene-1,7-disulphonate | Hydroxyphenyl instead of benzoylamine | Increased antioxidant properties |
| Disodium 4-(carboxyphenyl)-5-hydroxynaphthalene-1,7-disulphonate | Carboxylic acid group introduces different reactivity | Potentially stronger interactions with metal ions |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate in complex matrices (e.g., wastewater, biological samples)?
- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup, followed by LC-MS/MS with electrospray ionization (ESI) in negative mode. Internal standards like BP-3-d5 or triclosan-d3 improve quantification accuracy . Matrix effects can be minimized by deactivating glassware with 5% dimethyldichlorosilane (DMDCS) .
- Key parameters : Monitor the transition ions specific to the compound’s sulfonate and benzoylamino groups. Optimize mobile phases with 0.1% formic acid in water and methanol for gradient elution.
Q. How can researchers synthesize this compound with high purity?
- Synthetic route : Start with naphthalene-1,7-disulphonic acid. Introduce the benzoylamino group via acylation using benzoyl chloride under basic conditions (pH 9–10). Subsequent hydroxylation at position 5 requires controlled oxidation (e.g., H₂O₂/Fe²⁺ catalysis). Purify via recrystallization from ethanol-water mixtures .
- Purity validation : Use HPLC-UV at 254 nm and confirm structural integrity via ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. What are the stability considerations for this compound under varying pH and light conditions?
- Stability profile : The compound is prone to azo bond cleavage under UV light and acidic conditions (pH < 3). Store solutions in amber vials at 4°C and neutralize samples to pH 7–8 with NH₄OH .
- Degradation products : Monitor for aromatic amines (e.g., benzidine derivatives) using GC-MS, as these may pose carcinogenic risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in data arising from matrix interference during environmental monitoring?
- Approach : Employ matrix-matched calibration curves and isotope dilution (e.g., deuterated analogs) to correct for signal suppression/enhancement . For wastewater, validate recovery rates (70–120%) by spiking known concentrations into influent/effluent samples.
- Case study : In a 2019 study, conflicting LC-MS results for sulfonated dyes were resolved by optimizing SPE cleanup and using NH₄F as a mobile-phase additive to reduce metal-analyte interactions .
Q. What computational tools are suitable for predicting the environmental fate and toxicity of this compound?
- Tools : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking studies (AutoDock Vina) can predict interactions with enzymes like azoreductase, which mediates azo bond reduction .
- Regulatory alignment : Cross-reference predictions with ECHA’s REACH database to assess compliance with SVHC (Substances of Very High Concern) criteria, particularly for carcinogenicity .
Q. How can the compound’s affinity for biological macromolecules (e.g., proteins) be experimentally characterized?
- Techniques : Perform fluorescence quenching assays with bovine serum albumin (BSA) to measure binding constants. For structural insights, use circular dichroism (CD) to detect conformational changes in proteins upon interaction .
- Advanced applications : In hair dye research (e.g., Acid Red 33 analogs), study covalent binding to keratin using MALDI-TOF MS to identify adduct formation sites .
Methodological Challenges and Solutions
- Challenge : Low recovery rates during SPE due to sulfonate group adsorption.
Solution : Acidify samples to pH 2 with HCl before loading onto HLB cartridges, then elute with methanol containing 2% NH₄OH . - Challenge : Synthetic byproducts from incomplete azo coupling.
Solution : Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 4:1) and optimize diazotization temperature (0–5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
